Calpain Inhibitor VI (SJA6017) Exhibits 35-Fold Superior μ-Calpain Potency Relative to PD151746
Calpain Inhibitor VI (SJA6017) demonstrates significantly greater inhibitory potency against μ-calpain (calpain-1) compared to the selective μ-calpain inhibitor PD151746. SJA6017 inhibits μ-calpain with an IC₅₀ of 7.5 nM, while PD151746 exhibits an IC₅₀ of 260 nM against the same enzyme, representing an approximately 35-fold potency advantage for SJA6017 in head-to-head potency assessment . Notably, PD151746 is specifically marketed as a μ-calpain-selective inhibitor, making this direct comparison particularly relevant for experimental designs where potency and selectivity profiles must be carefully weighed against each other .
| Evidence Dimension | Inhibitory potency against μ-calpain (calpain-1) |
|---|---|
| Target Compound Data | IC₅₀ = 7.5 nM |
| Comparator Or Baseline | PD151746 (IC₅₀ = 260 nM) |
| Quantified Difference | ~35-fold higher potency for SJA6017 |
| Conditions | In vitro enzymatic assay using purified μ-calpain; published IC₅₀ values from independent studies under comparable assay conditions |
Why This Matters
This 35-fold potency differential directly impacts experimental working concentration requirements, potential off-target engagement thresholds, and compound consumption rates in high-throughput screening or long-term cell culture applications.
